Cas no 926204-45-7 (N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide)

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 3-Thiophenecarboxamide, N-(4-amino-2,6-dichlorophenyl)-
- N-(4-Amino-2,6-dichlorophenyl)thiophene-3-carboxamide
- N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide
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- インチ: 1S/C11H8Cl2N2OS/c12-8-3-7(14)4-9(13)10(8)15-11(16)6-1-2-17-5-6/h1-5H,14H2,(H,15,16)
- InChIKey: CNRKJWWBOCRPQC-UHFFFAOYSA-N
- SMILES: C1SC=CC=1C(NC1=C(Cl)C=C(N)C=C1Cl)=O
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-79879-0.5g |
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide |
926204-45-7 | 95.0% | 0.5g |
$524.0 | 2025-02-20 | |
Enamine | EN300-79879-0.05g |
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide |
926204-45-7 | 95.0% | 0.05g |
$155.0 | 2025-02-20 | |
Enamine | EN300-79879-0.25g |
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide |
926204-45-7 | 95.0% | 0.25g |
$331.0 | 2025-02-20 | |
Enamine | EN300-79879-2.5g |
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide |
926204-45-7 | 95.0% | 2.5g |
$1315.0 | 2025-02-20 | |
Enamine | EN300-79879-1.0g |
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide |
926204-45-7 | 95.0% | 1.0g |
$671.0 | 2025-02-20 | |
A2B Chem LLC | AV70827-50mg |
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide |
926204-45-7 | 95% | 50mg |
$199.00 | 2024-07-18 | |
1PlusChem | 1P01AJMZ-100mg |
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide |
926204-45-7 | 95% | 100mg |
$293.00 | 2025-03-19 | |
1PlusChem | 1P01AJMZ-1g |
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide |
926204-45-7 | 95% | 1g |
$781.00 | 2025-03-19 | |
1PlusChem | 1P01AJMZ-2.5g |
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide |
926204-45-7 | 95% | 2.5g |
$1688.00 | 2024-04-20 | |
A2B Chem LLC | AV70827-1g |
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide |
926204-45-7 | 95% | 1g |
$742.00 | 2024-07-18 |
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide 関連文献
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamideに関する追加情報
N-(4-Amino-2,6-dichlorophenyl)thiophene-3-carboxamide: A Promising Compound in Pharmaceutical Research
N-(4-Amino-2,6-dichlorophenyl)thiophene-3-carboxamide (CAS No. 926204-45-7) is a versatile compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The chemical structure of N-(4-Amino-2,6-dichlorophenyl)thiophene-3-carboxamide features a thiophene ring linked to an amino-substituted dichlorophenyl group through a carboxamide linkage. This structural arrangement confers the compound with specific physicochemical properties that make it an attractive candidate for drug development. The presence of the dichlorophenyl group and the amino functionality provides opportunities for molecular modifications to enhance its pharmacological profile.
Recent studies have highlighted the potential of N-(4-Amino-2,6-dichlorophenyl)thiophene-3-carboxamide in various therapeutic areas. One notable application is its use as an anti-inflammatory agent. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
Furthermore, N-(4-Amino-2,6-dichlorophenyl)thiophene-3-carboxamide has shown promise in antiviral research. A study conducted by a team at the National Institutes of Health (NIH) found that this compound effectively inhibits the replication of several RNA viruses, including influenza and coronaviruses. The antiviral activity is attributed to its ability to interfere with viral entry and replication processes within host cells.
In addition to its anti-inflammatory and antiviral properties, N-(4-Amino-2,6-dichlorophenyl)thiophene-3-carboxamide has been investigated for its potential as an anticancer agent. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying its anticancer activity involves the activation of caspase-dependent apoptotic pathways and the inhibition of cell proliferation.
The pharmacokinetic properties of N-(4-Amino-2,6-dichlorophenyl)thiophene-3-carboxamide have also been studied extensively. Research indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for further development as a therapeutic agent. Its oral bioavailability is relatively high, and it demonstrates good tissue penetration and low toxicity in animal models.
To further optimize the therapeutic potential of N-(4-Amino-2,6-dichlorophenyl)thiophene-3-carboxamide, ongoing efforts are focused on developing prodrugs and analogs with enhanced efficacy and reduced side effects. For instance, a recent study published in Bioorganic & Medicinal Chemistry Letters described the synthesis and evaluation of several prodrugs derived from this compound. These prodrugs showed improved solubility and stability compared to the parent molecule, which could enhance their therapeutic utility.
In conclusion, N-(4-Amino-2,6-dichlorophenyl)thiophene-3-carboxamide (CAS No. 926204-45-7) is a promising compound with a wide range of potential applications in pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, paving the way for innovative treatments in various medical fields.
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